molecular formula C13H11NO4 B2583179 5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid CAS No. 1535466-06-8

5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid

Cat. No.: B2583179
CAS No.: 1535466-06-8
M. Wt: 245.234
InChI Key: YYBBRQQDDVCGNB-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid is a pyridine-based carboxylic acid derivative featuring a methoxyphenoxy substituent at the 5-position of the pyridine ring and a carboxylic acid group at the 2-position. This compound is primarily utilized as a building block in organic synthesis, particularly for constructing complex molecules in pharmaceutical and materials chemistry . Its structure combines the aromaticity of pyridine with the electron-donating methoxy group and the steric bulk of the phenoxy moiety, which may influence its coordination chemistry, solubility, and reactivity.

Properties

IUPAC Name

5-(2-methoxyphenoxy)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-17-11-4-2-3-5-12(11)18-9-6-7-10(13(15)16)14-8-9/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBBRQQDDVCGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid typically involves the following steps:

    Formation of the 2-methoxyphenoxy group: This can be achieved through the reaction of 2-methoxyphenol with an appropriate halide, such as 2-chloropyridine, under basic conditions.

    Coupling Reaction: The 2-methoxyphenoxy group is then coupled with a pyridine derivative using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Amide Formation

The carboxylic acid group undergoes amidation reactions with amines under basic conditions. This is critical in pharmaceutical syntheses, particularly for creating bioactive derivatives.

Key Conditions and Reagents :

  • Coupling agents : 1,4-Diazabicyclo[2.2.2]octane (DABCO) or similar catalysts.

  • Base : Potassium carbonate (K₂CO₃).

  • Solvent : Acetone or polar aprotic solvents.

Example Reaction :
5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid reacts with amines (e.g., hydrazine) to form amide derivatives. In one protocol, DABCO and K₂CO₃ facilitate the coupling of the carboxylic acid with sulfonamide intermediates, yielding pyridine-2-sulfonic acid amides .

Data Table :

ReagentsConditionsProductReference
Hydrazine, DABCO, K₂CO₃Acetone, 20–25°C5-Methyl-pyridine-2-sulfonic acid amide

Oxidation Reactions

The pyridine ring and methoxyphenoxy group exhibit stability under mild oxidative conditions. Stronger oxidants target specific functional groups.

Key Conditions and Reagents :

  • Oxidizing agents : Hydrogen peroxide (H₂O₂).

  • Temperature : 0–10°C (optimal for selectivity).

  • Acid medium : Sulfonic or inorganic acids.

Example Reaction :
Controlled oxidation with H₂O₂ in acidic media modifies substituents on the pyrimidine ring in related compounds, though direct oxidation of this specific acid remains less documented .

Data Table :

Oxidizing AgentTemperatureAcid UsedOutcomeReference
H₂O₂ (2 mol)0–10°CSulfonic acidSelective functional group modification

Salt Formation

The carboxylic acid readily forms salts with inorganic bases, enhancing solubility for industrial applications.

Key Conditions and Reagents :

  • Bases : Sodium hydroxide (NaOH), potassium hydroxide (KOH).

  • Solvent : Water or ethanol.

Example Reaction :
Reaction with NaOH yields the sodium salt, which is often an intermediate in large-scale syntheses of tetrazole-containing pharmaceuticals .

Data Table :

BaseSolventProductApplicationReference
NaOHH₂OSodium carboxylate saltPharmaceutical intermediate

Esterification

The carboxylic acid reacts with alcohols to form esters, though this is less emphasized in industrial workflows due to the preference for amide derivatives .

Reduction

Limited data exists for direct reduction of the carboxylic acid group, but LiAlH₄ or similar agents could theoretically reduce it to a hydroxymethyl group.

Substitution Reactions

The methoxyphenoxy group is generally stable, but harsh acidic conditions (e.g., HBr/HOAc) can cleave the ether bond. Electrophilic substitution on the aromatic rings is hindered by the electron-withdrawing carboxylic acid group.

Scientific Research Applications

Medicinal Chemistry

5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid serves as a building block for the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to interact with specific receptors or enzymes, making it valuable in drug development.

Case Study: Anticancer Properties
Research indicates that derivatives of pyridine-2-carboxylic acids can inhibit cancer cell proliferation. For instance, certain derivatives have shown IC50 values in the micromolar range against various cancer cell lines, suggesting their potency as anticancer agents . The mechanisms of action include:

  • Enzyme Inhibition: Targeting key enzymes involved in growth and metabolism.
  • Receptor Modulation: Interacting with cell membrane receptors to alter signaling pathways.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Materials Science

In materials science, this compound can be utilized to develop new materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Biological Studies

The compound is also employed as a probe or ligand in biological assays to study enzyme activity or receptor binding. Its ability to bind selectively to biological targets makes it a useful tool in pharmacological research.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyridine-2-Carboxylic Acid Derivatives

Structural and Functional Group Variations

Pyridine-2-carboxylic acid derivatives differ primarily in their substituents at the 5-position, which significantly alter their physicochemical properties and applications. Key analogs include:

Table 1: Structural and Physical Properties of Selected Pyridine-2-Carboxylic Acid Derivatives
Compound Name Substituent (Position 5) Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications References
5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid 2-Methoxyphenoxy 275.25 (calculated) Not reported Not reported Synthesis building block
5-(Trifluoromethyl)pyridine-2-carboxylic acid CF₃ 191.11 133–137 Slightly in water Pharmaceutical intermediates
5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic acid Cl, 2-methyl-3-pyridinyloxy 294.69 (calculated) Not reported Not reported Pharma/agrochemicals
5-(3-Carboxy-phenyl)-pyridine-2-carboxylic acid (H₂cppca) 3-Carboxy-phenyl 269.22 Not reported Metal-dependent Coordination polymers

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs):

    • The trifluoromethyl (-CF₃) group in 5-(Trifluoromethyl)pyridine-2-carboxylic acid enhances the acidity of the carboxylic acid (pKa ~1.5–2.0) and increases lipophilicity, making it suitable for drug design .
    • Chlorine in 5-chloro derivatives (e.g., CAS 1255147-31-9) similarly increases acidity and stabilizes metal coordination in complexes .
  • Carboxylic Acid-Containing Substituents: H₂cppca, with a 3-carboxy-phenyl group, exhibits versatile coordination modes (monodentate to polydentate), enabling the formation of 1D–3D coordination polymers with applications in luminescence and magnetism .

Pharmaceutical and Agrochemical Relevance

  • 5-(Trifluoromethyl)pyridine-2-carboxylic acid is a key intermediate in drugs targeting neurological disorders .
  • 5-Chloro derivatives (e.g., CAS 1255147-31-9) are explored for agrochemical applications due to their stability and bioactivity .
  • Target Compound Potential: The methoxyphenoxy group’s aromaticity and moderate polarity could make it suitable for kinase inhibitors or herbicide design, though specific studies are lacking.

Biological Activity

5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid, a pyridine derivative, has garnered attention due to its diverse biological activities. This compound features a methoxyphenoxy group and a carboxylic acid functional group, which contribute to its unique properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO4, with a molecular weight of 247.25 g/mol. The structure is characterized by the following components:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Methoxy Group : An -OCH3 group that enhances solubility and reactivity.
  • Carboxylic Acid Group : A -COOH group that plays a crucial role in biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit inflammatory pathways, potentially making it useful in treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Activity : Preliminary tests suggest that it possesses antimicrobial properties against various bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and other Gram-positive bacteria .
  • Enzyme Inhibition : Interaction studies indicate that the compound can bind to specific enzymes, affecting their activity. This property is crucial for developing inhibitors for therapeutic purposes.
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines, revealing selective toxicity that could be leveraged in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Binding Affinity : The compound's structure allows it to bind effectively with enzymes and receptors, modulating their activity. Techniques such as molecular docking studies have been employed to elucidate these interactions.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that the compound may influence ROS levels in cells, contributing to its anti-inflammatory and anticancer effects.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of this compound in a murine model of arthritis. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting potential for therapeutic use in inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

In vitro assays were conducted to evaluate the antimicrobial efficacy of the compound against S. aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructureUnique Features
4-(2-Methoxyphenyl)-pyridine-2-carboxylic acidStructure Not ShownSimilar aromatic substitution but different methoxy position
5-(Phenyl)-pyridine-2-carboxylic acidStructure Not ShownLacks the methoxy group; focuses on phenyl interaction
6-(2-Methoxyphenyl)-pyridin-3-olStructure Not ShownContains a hydroxyl group instead of a carboxylic acid; different reactivity profile

The presence of both methoxy and carboxylic functionalities in this compound enhances its solubility and reactivity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via oxidation of precursor pyridine derivatives using potassium permanganate (KMnO₄) under controlled conditions. For example, 5-methoxypyridine-2-carboxylic acid was synthesized by refluxing 5-methoxy-2-methylpyridine with KMnO₄ in water at 90–95°C, followed by acidification to isolate the product via copper salt precipitation . Adjusting reaction time, temperature, and stoichiometric ratios (e.g., 0.44 mol KMnO₄ per 0.1 mol substrate) is critical for maximizing yield (~47%) and purity.

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Proton NMR (e.g., δ 3.85 ppm for OCH₃ groups and δ 7.4–8.3 ppm for pyridine protons) confirms substitution patterns .
  • Infrared (IR) Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and aromatic C-O-C stretches (~1250 cm⁻¹) verify functional groups .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., LC-FAB-MS for related pyridine-carboxylates) .

Q. What purification strategies are effective for isolating the compound post-synthesis?

  • Methodological Answer : Recrystallization from polar solvents (e.g., water/methanol mixtures) and salt formation (e.g., copper complexes) are standard methods. For example, acidification to pH 4 followed by copper salt precipitation effectively isolates the carboxylic acid derivative . Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) may refine purity for sensitive applications.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or analytical data for this compound?

  • Methodological Answer : Discrepancies in NMR or elemental analysis (e.g., observed vs. calculated C, H, N percentages) require cross-validation:

  • Elemental Analysis : Repeat combustion analysis with calibrated instruments (e.g., deviations ≤0.3% for carbon ).
  • Density Functional Theory (DFT) : Computational modeling of NMR chemical shifts using software like Gaussian or ORCA can validate experimental data .
  • X-ray Diffraction (XRD) : Single-crystal XRD definitively resolves structural ambiguities .

Q. What crystallographic techniques are recommended for determining its solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. For coordination complexes (e.g., Ni/Co/Cd-based frameworks), synchrotron radiation improves resolution for low-symmetry crystals . Preferential crystallization in DMF/water mixtures under solvothermal conditions yields diffraction-quality crystals .

Q. How does this compound function in coordination chemistry or metal-organic frameworks (MOFs)?

  • Methodological Answer : The rigid carboxylate and methoxyphenoxy groups enable diverse coordination modes. For example, 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid forms 2D/3D MOFs with transition metals (Ni, Co, Cd) under solvothermal conditions. Variations in pH and solvent ratios (e.g., H₂O/DMF) tune topology and porosity . Applications include catalysis or ion exchange, validated via BET surface area analysis and PXRD.

Q. What computational methods predict its electronic properties or reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and Fukui indices to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous stability) using AMBER or GROMACS.
  • Docking Studies : Screen for biological activity (e.g., retinoid-X-receptor agonism) using AutoDock Vina, referencing structural analogs .

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